5-Hexen-3-ol
Overview
Description
5-Hexen-3-ol is a compound that is part of a broader class of organic molecules known for their roles in various chemical syntheses and potential applications in flavoring and fragrance industries. The compound itself is not directly discussed in the provided papers, but its structural relatives and derivatives are extensively studied, providing insights into its chemical behavior and synthetic utility.
Synthesis Analysis
The synthesis of compounds related to 5-hexen-3-ol involves various strategies, including cyclization, isomerization, and catalyzed reactions. For instance, substituted 5-hexen-1-yllithiums undergo cyclization to yield (cyclopentyl)methyllithiums with high stereoselectivity, suggesting potential pathways for synthesizing related structures . Additionally, the photoisomerization of 5-hexen-2-one indicates the stability of similar compounds and the possibility of obtaining isomers under specific conditions . The synthesis of osmundalactones and 5-hydroxy-2-hexen-4-olides from 4-benzyloxy-5-hydroxy-2(E)-hexenoate demonstrates the efficiency of synthetic methods to obtain complex molecules from simpler hexenol derivatives . Moreover, the gold(I) catalyzed isomerization of 5-en-2-yn-1-yl acetates into functionalized bicyclic compounds and the synthesis of flavoring agents from related hexenol structures further illustrate the synthetic versatility of these compounds.
Molecular Structure Analysis
The molecular structure of 5-hexen-3-ol and its derivatives is crucial for their reactivity and applications. The stereoselectivity observed in cyclization reactions and the synthesis of enantiomerically enriched osmundalactones highlight the importance of molecular configuration. The structure of photoisomerization products of 5-hexen-2-one and the regioselectivity in the synthesis of heterocycles also underscore the significance of molecular structure in determining the outcome of chemical reactions.
Chemical Reactions Analysis
Chemical reactions involving 5-hexen-3-ol derivatives are diverse and include cyclization, isomerization, and annulation. The cyclization of substituted 5-hexen-1-yllithiums , photoisomerization of 5-hexen-2-one , and the platinum(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes are examples of such reactions. These processes are influenced by factors such as temperature, catalysts, and the presence of substituents, which can affect the yield and selectivity of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hexen-3-ol derivatives are determined by their molecular structures. The stability of these compounds under various conditions, such as in the vapor phase during photoisomerization , and their reactivity in the presence of catalysts , are key characteristics. The ability to undergo racemization and isomerization , as well as the potential to form copolymers with ethylene , further demonstrates the diverse properties of hexenol derivatives.
Scientific Research Applications
1. Catalysis and Organic Synthesis
5-Hexen-3-ol and its derivatives have been explored in various catalytic and synthetic organic chemistry applications. For instance, in the presence of PtCl2 and AgOTf, 5-methyl-5-hexen-1-ol reacted with aldehydes to produce tetrahydropyrans, compounds often found in biologically active molecules (Miura et al., 2008).
2. Copolymerization and Polymer Chemistry
In the field of polymer chemistry, 5-hexen-1-ol has been utilized in the copolymerization process with olefins like ethylene and propylene. This process results in copolymers with desirable properties, such as good hydrophilic characteristics, as demonstrated in a study using [dimethysilylbis(9-fluorenyl)]zirconium dichloride/methylaluminoxane as the catalyst (Hagihara et al., 2004).
3. Photochemical Studies
5-Hexen-2-one, a related compound, has shown significant stability in photochemical studies. Its photochemical behavior, including its stability and the formation of isomers under specific conditions, was comprehensively investigated in the vapor phase (Srinivasan, 1960).
4. Chemical Reactions and Mechanisms
The reaction mechanisms involving 5-hexen-3-ol derivatives have been a topic of interest. Studies such as those on the allylic rearrangement of 5,5,5-trichloro-3-penten-2-one and its reactions with various nucleophiles have provided insights into the complexities of organic chemical reactions (Takeda et al., 1972).
5. Sensory and Flavor Chemistry
Interestingly, 5-Hexen-3-ol and its isomers have been studied in the context of sensory and flavor chemistry. Genetic variations in the odorant receptor OR2J3 are associated with the ability to detect the "grassy" smelling odor, cis-3-hexen-1-ol. This research has implications for understanding individual differences in flavor perception and may influence the food industry (McRae et al., 2012).
Safety And Hazards
5-Hexen-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
hex-5-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGFCIYBLKSQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988513 | |
Record name | Hex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexen-3-ol | |
CAS RN |
688-99-3 | |
Record name | 5-Hexen-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hex-5-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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